Subtype-Specific Superiority: Greater In Vitro Potency of Zanamivir Against Influenza B Compared to Oseltamivir
Zanamivir demonstrates quantifiably greater in vitro potency against Influenza B viruses compared to oseltamivir, a key differentiator for research focused on this subtype. In a study of clinical isolates from France, the mean IC50 for zanamivir against Influenza B was 4.19 nM, compared to 13 nM for oseltamivir, a 3.1-fold difference [1]. This trend is consistent across other studies, including Japanese 2023-24 season data where the geometric mean IC50 for zanamivir against B/Victoria was 3.87 nM versus 16.12 nM for oseltamivir [2].
| Evidence Dimension | Neuraminidase Inhibition (IC50) |
|---|---|
| Target Compound Data | Mean IC50 = 4.19 nM (Ferraris); GM IC50 = 3.87 nM (Japanese 2023-24) |
| Comparator Or Baseline | Oseltamivir: Mean IC50 = 13 nM (Ferraris); GM IC50 = 16.12 nM (Japanese 2023-24) |
| Quantified Difference | 3.1-fold lower mean IC50 (Ferraris); 4.2-fold lower GM IC50 (Japanese 2023-24) |
| Conditions | Fluorometric neuraminidase inhibition assay using clinical isolates of Influenza B (Ferraris) and B/Victoria-lineage (Japanese 2023-24) |
Why This Matters
For research on Influenza B, zanamivir is the more potent reference NAI, ensuring that observed antiviral effects are not confounded by the lower sensitivity seen with oseltamivir.
- [1] Ferraris O, Lina B, et al. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice. Antiviral Res. 2005 Oct;68(1):43-8. View Source
- [2] Journal of Infection and Chemotherapy. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons. 2024; 31(3): 102602. View Source
